molecular formula C7H9LiO3S2 B6610283 lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate CAS No. 2763756-64-3

lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate

Cat. No.: B6610283
CAS No.: 2763756-64-3
M. Wt: 212.2 g/mol
InChI Key: LLPKZBCWFQADAA-UHFFFAOYSA-M
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Preparation Methods

The synthesis of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate typically involves the reaction of 5-(2-methoxyethyl)thiophene-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate involves its interaction with various molecular targets. The sulfinic group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The thiophene ring’s electron-rich nature allows it to engage in π-π interactions and other non-covalent interactions, which are crucial for its applications in organic electronics and materials science .

Comparison with Similar Compounds

Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other thiophene derivatives .

Properties

IUPAC Name

lithium;5-(2-methoxyethyl)thiophene-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S2.Li/c1-10-5-4-6-2-3-7(11-6)12(8)9;/h2-3H,4-5H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPKZBCWFQADAA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COCCC1=CC=C(S1)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiO3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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